molecular formula C16H17NO2S B2994111 1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone CAS No. 953946-34-4

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone

Cat. No.: B2994111
CAS No.: 953946-34-4
M. Wt: 287.38
InChI Key: MHOTXHVJQZELCF-UHFFFAOYSA-N
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Description

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a morpholine ring substituted with a phenyl group and a thiophene ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1-bromo-2-phenylethane, under basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Coupling: The final step involves coupling the phenyl-substituted morpholine with the thiophene derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiophene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine or thiophene derivatives.

Scientific Research Applications

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and thiophene rings may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylmorpholino)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

    1-(2-Phenylpiperidino)-2-(thiophen-2-yl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone is unique due to the combination of the morpholine and thiophene rings, which confer distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-phenylmorpholin-4-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(11-14-7-4-10-20-14)17-8-9-19-15(12-17)13-5-2-1-3-6-13/h1-7,10,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOTXHVJQZELCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-phenylmorpholine (326 mg, 2 mmol) in dry dichloromethane (6 mL) is cooled in an ice bath, and thiophen-2-yl-acetyl chloride (401.5 mg, 2.5 mmol, 1.25 eq) and triethylamine (417 μL, 3 mmol, 1.5 eq) are added. After stirring for 6 hours at room temperature the reaction mixture is diluted with dichloromethane (10 mL). The organic solution is subsequently washed with 1 M KHSO4, 5% NaHCO3 and brine. After drying over Na2SO4, dichloromethane is removed in vacuo and the crude material is purified by flash chromatography (silicagel, ethyl acetate/toluene 1:3). The fractions containing 1-(2-phenylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-one are collected and the solvent is removed in vacuo to give 511 mg of colorless oil.
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
401.5 mg
Type
reactant
Reaction Step Two
Quantity
417 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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